1-Chloro-2-naphthol
Overview
Description
1-Chloro-2-naphthol is an organic compound with the molecular formula C10H7ClO. It is a derivative of naphthol, where a chlorine atom is substituted at the first position of the naphthalene ring, and a hydroxyl group is present at the second position. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Scientific Research Applications
1-Chloro-2-naphthol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its reactivity makes it a valuable starting material for various organic transformations.
Biology: In biological research, it is used as a chromogenic substrate for the detection of peroxidase activity in immunoblotting and immunohistochemical applications. The distinct blue to blue-purple precipitate formed during these reactions is useful for visualizing protein bands.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
1-Chloro-2-naphthol primarily targets the Nuclear receptor coactivator 1 and Estrogen receptor beta in humans . These targets play a crucial role in various cellular processes, including gene expression and hormone response.
Mode of Action
It’s suggested that the mechanism of action of naphthoquinones, a class of compounds to which this compound belongs, could be due to their properties as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and action. It’s soluble in methanol , which could potentially influence its distribution and action in the body.
Preparation Methods
1-Chloro-2-naphthol can be synthesized through several methods. One common synthetic route involves the chlorination of 2-naphthol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position.
Industrial production methods often involve large-scale chlorination processes where 2-naphthol is treated with chlorine gas under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into 1-amino-2-naphthol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Comparison with Similar Compounds
1-Chloro-2-naphthol can be compared with other similar compounds such as:
2-Naphthol: Unlike this compound, 2-naphthol does not have a chlorine substituent. It is more reactive and is used in the synthesis of various heterocyclic compounds.
1-Naphthol: This compound has a hydroxyl group at the first position of the naphthalene ring. It is less reactive compared to this compound and is used in different chemical applications.
4-Chloro-1-naphthol: This isomer has the chlorine atom at the fourth position and the hydroxyl group at the first position. It is also used as a chromogenic substrate in biological assays.
The uniqueness of this compound lies in its specific reactivity due to the presence of both chlorine and hydroxyl groups, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-chloronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSOEGBYNWXXBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212691 | |
Record name | 1-Chloro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-99-8 | |
Record name | 1-Chloro-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CL4OW5YKB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different photochemical reactions 1-chloro-2-naphthol can undergo?
A: this compound exhibits interesting photochemical behavior. Research suggests that it can undergo a chain photosubstitution reaction where the chlorine atom is replaced by a sulfo group. [] Interestingly, the initiation mechanism for this reaction depends on the halogen substituent. While this compound undergoes electron transfer between its triplet and unexcited states to initiate the reaction, its analog, 1-bromo-2-naphthol, follows a homolytic photodissociation pathway involving the carbon-bromine bond. [] This difference highlights the influence of even subtle structural changes on the photochemical reactivity of these compounds.
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